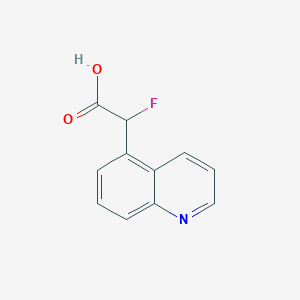
2-Fluoro-2-(quinolin-5-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-2-(quinolin-5-yl)acetic acid is a chemical compound that features a quinoline ring substituted with a fluoro group and an acetic acid moiety. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of the fluoro group can significantly alter the compound’s chemical properties and biological activity, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(quinolin-5-yl)acetic acid typically involves the introduction of the fluoro group and the acetic acid moiety onto the quinoline ring. One common method is the nucleophilic substitution reaction where a suitable quinoline derivative is reacted with a fluorinating agent under controlled conditions. The acetic acid group can be introduced through carboxylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener and more sustainable processes to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-2-(quinolin-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can replace the fluoro group in the presence of catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-2-(quinolin-5-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Quinoline derivatives are known for their antimalarial, antibacterial, and anticancer properties. This compound could be explored for similar therapeutic applications.
Industry: It can be used in the development of new materials and as a precursor for agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Fluoro-2-(quinolin-5-yl)acetic acid involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The quinoline ring can intercalate with DNA, disrupting cellular processes. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound without the fluoro and acetic acid groups.
2-Fluoroquinoline: Lacks the acetic acid moiety.
Quinolin-5-ylacetic acid: Lacks the fluoro group.
Uniqueness
2-Fluoro-2-(quinolin-5-yl)acetic acid is unique due to the combined presence of the fluoro group and the acetic acid moiety on the quinoline ring. This combination can result in distinct chemical properties and biological activities compared to its analogs. The fluoro group can enhance metabolic stability and binding affinity, while the acetic acid moiety can improve solubility and facilitate further chemical modifications.
Eigenschaften
Molekularformel |
C11H8FNO2 |
|---|---|
Molekulargewicht |
205.18 g/mol |
IUPAC-Name |
2-fluoro-2-quinolin-5-ylacetic acid |
InChI |
InChI=1S/C11H8FNO2/c12-10(11(14)15)8-3-1-5-9-7(8)4-2-6-13-9/h1-6,10H,(H,14,15) |
InChI-Schlüssel |
CYUMQCURHKAHTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=CC=NC2=C1)C(C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


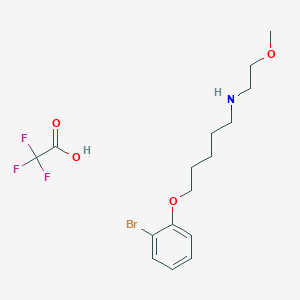
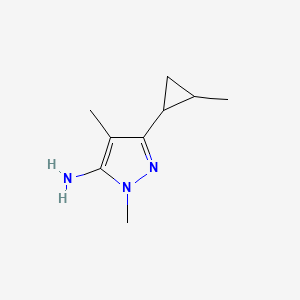
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-(tert-butylsulfinylamino)cyclohexyl]urea](/img/structure/B15242598.png)


![3-Ethoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15242613.png)
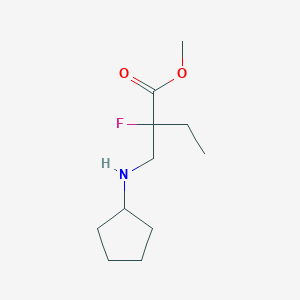
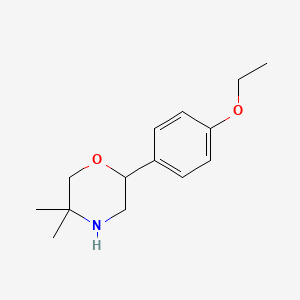
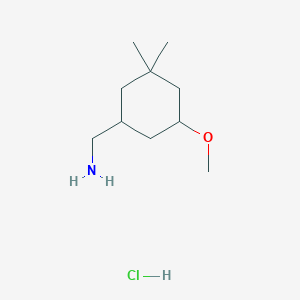
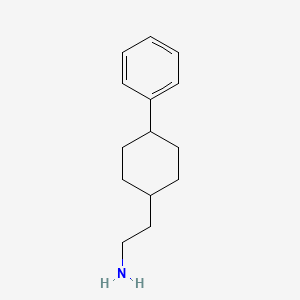
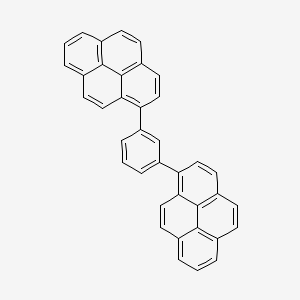
![1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15242662.png)

![2,5(2,6)-Bis(aminomethyl)bicyclo[2.2.1]heptane](/img/structure/B15242674.png)
